6-chloro-2-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
Overview
Description
6-Chloro-2-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine (CMPP) is a synthetic organic compound that has become increasingly important in recent years due to its potential applications in scientific research and drug development.
Scientific Research Applications
Pharmaceutical Drug Development
This compound is a piperidine derivative, which is a core structure in many pharmaceutical drugs. Piperidine derivatives are known for their pharmacological properties and are present in over twenty classes of pharmaceuticals . The compound’s structural features make it a candidate for the development of new drugs with potential activity against a range of diseases.
Kinase Inhibition
Compounds with a pyrimidine structure are often explored as kinase inhibitors, which are crucial in cancer treatment. This compound could serve as a lead structure for the development of new anticancer drugs targeting specific kinases .
Mechanism of Action
Target of Action
The primary target of 6-chloro-2-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is the mitochondrial complex I . This compound belongs to the class of pyrimidinamine derivatives, which are known to inhibit the electron transport in mitochondrial complex I .
Mode of Action
6-chloro-2-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting the electron transport process . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .
Pharmacokinetics
Like other pyrimidinamine derivatives, it is expected to have good bioavailability .
Result of Action
The action of 6-chloro-2-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine at the cellular level results in a decrease in ATP production and an increase in the production of reactive oxygen species . These changes can lead to cell death, making this compound potentially useful as a fungicide .
Action Environment
The action, efficacy, and stability of 6-chloro-2-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Temperature and light conditions can also affect the stability of the compound .
properties
IUPAC Name |
6-chloro-2-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-8-13-10(12)7-11(14-8)15-9-3-5-16(2)6-4-9/h7,9H,3-6H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUSBFRLNDTSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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